molecular formula C₂₃H₂₂N6O₄ B1140445 N-(Deoxyguanosin-8-yl)-2-aminofluorene CAS No. 73051-69-1

N-(Deoxyguanosin-8-yl)-2-aminofluorene

Cat. No. B1140445
CAS RN: 73051-69-1
M. Wt: 446.46
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-(Deoxyguanosin-8-yl)-2-aminofluorene involves the metabolic activation of 2-aminofluorene, where enzymes such as cytochrome P450 convert 2-aminofluorene to its N-hydroxy derivative, which can then form DNA adducts either directly or after further metabolic processing. The ultimate carcinogen, N-acetoxy-N-acetyl-2-aminofluorene, reacts with deoxyguanosine to form dG-C8-AF, which can be further processed to remove the acetyl group, yielding the final adduct (Mallesha, Kumar, & Rangappa, 2004).

Molecular Structure Analysis

The molecular structure of dG-C8-AF is characterized by the covalent attachment of the aminofluorene moiety to the C8 position of deoxyguanosine. This modification significantly alters the conformational dynamics of the DNA, potentially leading to mispairing and mutations during DNA replication. The structure and dynamic properties of these adducts have been explored using techniques such as NMR spectroscopy, revealing a preference for the syn conformation which impacts DNA's helical structure and its interaction with polymerases and repair enzymes (Evans, Miller, & Beland, 1980).

Chemical Reactions and Properties

The formation of dG-C8-AF involves a series of chemical reactions starting from the metabolic activation of 2-aminofluorene to its N-hydroxy derivative, followed by esterification and eventual covalent binding to DNA. The presence of dG-C8-AF in DNA can lead to significant biological consequences, including the induction of mutations and initiation of carcinogenesis. The reaction kinetics and the influence of enzymatic processes on the formation of this adduct are critical for understanding its role in carcinogenicity.

Physical Properties Analysis

The physical properties of dG-C8-AF, such as its stability in DNA, its fluorescence characteristics, and its interaction with the DNA duplex, are essential for detecting and quantifying this adduct in biological samples. For example, the fluorescence emission properties of dG-C8-AF are distinct and have been used to study its conformational dynamics and interactions within DNA (Van Houte et al., 1990).

Scientific Research Applications

  • Isolation and Characterization of Oligodeoxynucleotides : This study isolated and characterized decadeoxynucleotides containing N-(deoxyguanosine-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) and products of oxidation of N-(deoxyguanosine-8-yl)-2-aminofluorene (dG-C8-AF). The research aimed to introduce these adducts site-specifically into DNA to correlate them with their mutagenic properties (Shibutani, Gentles, Johnson, & Grollman, 1991).

  • Conformational Analysis of Aminofluorene and Acetylaminofluorene Substituted Deoxyguanosine : This study used force field conformational analysis to study the conformation of various adducts, including N-(deoxyguanosin-8-yl)-2-aminofluorene. It provided insights into how these adducts may affect DNA structure (Lipkowitz, Chevalier, Widdifield, & Beland, 1982).

  • Structural Identification of Pyrimidine Derivatives : This paper identified the pyrimidine derivatives formed from N-(deoxyguanosin-8-yl)-2-aminofluorene in aqueous solution, contributing to the understanding of how this compound reacts and degrades under certain conditions (Kriek & Westra, 1980).

  • Role of Sulfation in the Formation of DNA Adducts : The study explored the metabolic conversion of N-hydroxy-2-acetylaminofluorene into reactive N,O-esters that form covalent adducts with DNA, including N-(deoxyguanosin-8-yl)-2-aminofluorene. This research is crucial for understanding carcinogen-DNA interactions (Meerman, Beland, & Mulder, 1981).

  • Mutagenic Properties in Mammalian Cells : This paper investigated the mutagenic properties of various acetylaminofluorene-derived DNA adducts, including N-(deoxyguanosin-8-yl)-2-aminofluorene, in mammalian cells. It provided insights into the mechanisms of AAF-induced mutagenesis (Yasui et al., 2004).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of “N-(Deoxyguanosin-8-yl)-2-aminofluorene”.


properties

IUPAC Name

2-amino-8-(9H-fluoren-2-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c24-22-27-20-19(21(32)28-22)26-23(29(20)18-9-16(31)17(10-30)33-18)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30-31H,7,9-10H2,(H,25,26)(H3,24,27,28,32)/t16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYQNJYFBAYPNG-RCCFBDPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993823
Record name 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Deoxyguanosin-8-yl)-2-aminofluorene

CAS RN

73051-69-1
Record name 2′-Deoxy-8-(9H-fluoren-2-ylamino)guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73051-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Deoxyguanosin-8-yl)-2-aminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073051691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(DEOXYGUANOSIN-8-YL)-2-AMINOFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D7E8EIA7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
363
Citations
LPAVAN HOUTE, RVAN GRONDELLE… - Photochemistry and …, 1989 - Wiley Online Library
The spectroscopic characteristics of adducts derived from the covalent binding of the carcinogen 2‐aminofluorene to the C8 position of deoxyguanosine [N‐(deoxyguanosin‐8‐yl)‐2‐…
Number of citations: 12 onlinelibrary.wiley.com
CC Lai, EC Miller, JA Miller, A Liem - Carcinogenesis, 1988 - academic.oup.com
Deacetylation of N -hydroxy-2-acetylaminofluorene. ( N -hydroxy- AAF) to N -hydroxy-2-aminofluorene ( N -hydroxy-AF) has been proposed as one of the critical metabolic steps in the …
Number of citations: 45 academic.oup.com
LCJ Gillet, J Alzeer, OD Schärer - Nucleic acids research, 2005 - academic.oup.com
Aromatic amino and nitro compounds are potent carcinogens found in the environment that exert their toxic effects by reacting with DNA following metabolic activation. One important …
Number of citations: 88 academic.oup.com
M Yasui, H Dong, RR Bonala, N Suzuki, H Ohmori… - Biochemistry, 2004 - ACS Publications
The carcinogen 2-acetylaminofluorene is metabolically activated in cells and reacts with DNA to form N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), N-(deoxyguanosin-8-…
Number of citations: 48 pubs.acs.org
E Kriek, JG Westra - Carcinogenesis, 1980 - academic.oup.com
The major aminofluorene-DNA derivative formed from the carcinogen N-acetyl-2-aminofluorene in vivo in rat liver is N-(deoxyguanosin-8-yl)-2-amino-fluorene. This nucleoside is …
Number of citations: 96 academic.oup.com
T Iwamoto, N Kobayashi, K Imoto, A Yamamoto… - DNA repair, 2004 - Elsevier
The present study was performed to generate monoclonal antibodies capable of detecting N-acetoxy-2-acetylaminofluorene (NA-AAF)-derived DNA adducts in human cells in situ. As …
Number of citations: 9 www.sciencedirect.com
FE Evans, DW Miller, FA Beland - Carcinogenesis, 1980 - academic.oup.com
The conformation of N-(deoxyguanosin-8-yl)-2-acetylaminofluorene and N-(deoxyguanosin-8-yl)-2-aminofluorene was investigated by 1 H nmr spectroscopy. There was rotation about …
Number of citations: 127 academic.oup.com
P Rio, M Leng - Biochimie, 1980 - Elsevier
Antibodies to Guo-AF were elicited in rabbits by immunization with bovine serum albumin-Guo-AF conjugate. The antibodies were purified by affinity chromatography. The affinity of the …
Number of citations: 9 www.sciencedirect.com
GJ Menkveld, CJVD Laken, T Hermsen, E Kriek… - …, 1985 - academic.oup.com
Antibodies raised in rabbits against the bovine serum albumin conjugates of O 6 -ethylguanosine (O 6 -EtGuo) and N-(guanosin-8-yl)-N-acetyl-2-aminofluorene (Guo-8-AAF) have been …
Number of citations: 40 academic.oup.com
H Mallesha, KRR Kumar, KS Rangappa - Synthesis, 2001 - thieme-connect.com
The rearrangement of a new α-phenyl-N-(2-aminofluorenyl) nitrone (8) to a new ultimate carcinogen, N-acetoxy-N-benzoyl-2-aminofluorene (9) is achieved in a lead tetraacetate (LTA) …
Number of citations: 16 www.thieme-connect.com

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